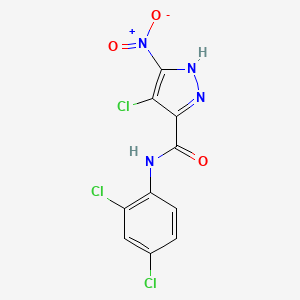
methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate
Vue d'ensemble
Description
Methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate, also known as MADOX, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring compound 4-hydroxy-2-cyclohexen-1-one, and it has been synthesized through various methods. In
Mécanisme D'action
The mechanism of action of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to react with various electrophiles, including aldehydes, ketones, and imines, through the formation of a Michael adduct. methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate has also been shown to react with α,β-unsaturated ketones through the formation of an enamine intermediate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate. However, studies have shown that this compound has low toxicity and is relatively stable under physiological conditions. methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate is its versatility as a reagent in various chemical reactions. This compound has been shown to exhibit high selectivity and efficiency in the synthesis of various natural products and chiral compounds. However, one of the limitations of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate. One area of interest is the development of new synthetic methods for this compound, which may improve its efficiency and selectivity in various chemical reactions. Another area of interest is the exploration of methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate as a potential therapeutic agent, particularly for its antioxidant activity. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
Methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. This compound has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds, as well as in the preparation of chiral ligands for asymmetric catalysis. methyl 4-(2-amino-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-4-oxobutanoate has also been used in the synthesis of various natural products, including pyrrolidines, pyrroles, and indolizidines.
Propriétés
IUPAC Name |
methyl (4Z)-4-hydroxy-4-(2-imino-4,4-dimethyl-6-oxocyclohexylidene)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2)6-8(14)12(10(16)7-13)9(15)4-5-11(17)18-3/h14-15H,4-7H2,1-3H3/b12-9-,14-8? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHKRIFCNUDAE-YCDCODFFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=N)C(=C(CCC(=O)OC)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=N)/C(=C(\CCC(=O)OC)/O)/C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2,4-dihydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3725778.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione](/img/structure/B3725792.png)
![ethyl 2-[(2,4-dichlorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725796.png)
![ethyl 2-anilino-4-oxo-5-{[5-(phenylthio)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3725805.png)
![1-(1,3-benzodioxol-5-ylmethyl)-5-[(5-bromo-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3725813.png)
![N-(4-bromophenyl)-2-{[1-(2-ethoxyphenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3725827.png)
![2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3725843.png)

![5-[(5-bromo-2-methyl-1H-indol-3-yl)methylene]-1-sec-butyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3725855.png)

![isopropyl 3-({5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B3725875.png)
![4-(4-hydroxy-3-methoxybenzylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3725880.png)
![N,N'-dibenzyl-2,6,7,8-tetrahydro-1H-pyrrolo[1',2':1,2]imidazo[4,5-d][1,3,2]diazaphosphinine-2,4-diamine 2-sulfide](/img/structure/B3725884.png)